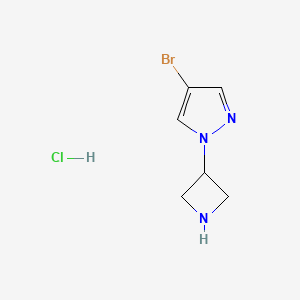

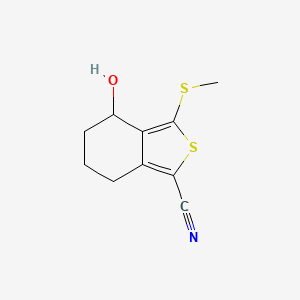

![molecular formula C17H16ClNOS2 B2888714 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether CAS No. 477860-35-8](/img/structure/B2888714.png)

4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H16ClNOS2. It contains a benzothiazepin ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and a double bond. The ring is substituted with a chlorine atom and a sulfanyl group, which is connected to a phenyl ring through a methylene bridge.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H16ClNOS2), molecular weight (349.89), and its structure. Other properties such as melting point, boiling point, and density were not provided in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chlorination and Sulfonation Processes : The chlorination of related benzothiazepin compounds, such as 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, yields chloro derivatives through reactions with chlorinating agents. This process is essential for introducing chlorine atoms into specific positions of the benzothiazepin ring, providing a pathway for further chemical modifications including sulfonation, which could be analogous to the synthesis routes of the given compound (Solomko et al., 1982).

Reactivity with Elemental Sulfur : The compound's structural motif is relevant in reactions involving elemental sulfur for the synthesis of heterocyclic compounds. For instance, a three-component reaction involving aminoaryl pyrroles, ethers, and elemental sulfur under metal-free conditions has been reported to efficiently produce N-heterocycle-fused benzothiadiazepines. This process highlights the reactivity of sulfur-containing compounds in constructing complex heterocyclic systems, which could be pertinent to the research applications of the compound (Zhang et al., 2019).

Applications in Material Science

Synthesis of High-Performance Materials : Thiophenyl-substituted compounds, similar to the given compound, have been utilized in the synthesis of high-refractive-index and low-birefringence materials. These materials are crucial for advanced optical applications, indicating the potential use of such compounds in the development of high-performance polymeric materials (Tapaswi et al., 2015).

Medicinal Chemistry Applications

Anti-Helicobacter pylori Agents : Derivatives of benzothiazepin compounds have shown potent activity against Helicobacter pylori, a significant pathogen involved in gastric diseases. This application demonstrates the potential of such compounds in developing new antimicrobial agents, suggesting that derivatives of the given compound could be explored for similar medicinal applications (Carcanague et al., 2002).

Propriétés

IUPAC Name |

7-chloro-4-[(4-methoxyphenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNOS2/c1-20-14-5-2-12(3-6-14)11-22-17-8-9-21-16-7-4-13(18)10-15(16)19-17/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDYDFPXIWEWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2888631.png)

![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)